7alpha,15-Dihydroxydehydroabietic acid
Overview
Description
Synthesis Analysis
The synthesis of 7alpha,15-Dihydroxydehydroabietic acid derivatives from abietic acid has been reported, providing a new route to these compounds. This process involves the transformation of abietic acid into abieta-8,13(15)-dien-18-oic acid, leading to the synthesis of bioactive terpenes and natural diol derivatives (Álvarez-Manzaneda et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds related to 7alpha,15-Dihydroxydehydroabietic acid has been elucidated through various techniques, including X-ray crystallography. This method has determined the structure of similar compounds, revealing detailed geometric parameters and providing insights into their chemical behavior (Neidle et al., 1980).
Chemical Reactions and Properties
7alpha,15-Dihydroxydehydroabietic acid and its derivatives undergo various chemical reactions, including oxidation and methylation. These reactions lead to the formation of compounds with different properties and potential biological activities. For instance, the oxidation of abietic acid and its methyl ester has been studied, identifying several oxidation products, including 7-oxo-dehydroabietic acid methyl ester and 7-oxo-15-hydroxy-dehydroabietic acid methyl ester (Pastorova et al., 1997).
Physical Properties Analysis
The physical properties of 7alpha,15-Dihydroxydehydroabietic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically determined through experimental studies involving spectroscopy and chromatography techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of 7alpha,15-Dihydroxydehydroabietic acid in various fields. The compound's ability to undergo biotransformation by microbes, as well as its antimicrobial effects, has been documented. For example, microbial transformation by Aspergillus niger has been shown to afford new derivatives with weak antimicrobial effects (Gouiric et al., 2004).
Scientific Research Applications
Oxidation Products and Potential Allergens
- Abietic acid and its methyl ester were investigated for oxidation mechanisms, identifying several compounds including 7alpha,15-dihydroxydehydroabietic acid. Some of these compounds, like methyl 7-oxodehydroabietate, are considered potent allergens (Prinz et al., 2002).
Isolation from Natural Sources
- 7alpha, 15-dihydroxydehydroabietic acid was isolated from Chinese eaglewood, along with other compounds. This was the first time these compounds were identified in this plant, offering insights into the plant's chemical composition (Yang et al., 2011).
Role in Bile Acid Synthesis
- The compound's structural similarity to bile acids suggests a potential role in bile acid synthesis, a crucial process for liver function and fat digestion. Studies on oxysterol 7alpha-hydroxylase, involved in bile acid synthesis, highlight the importance of hydroxylation processes in this context (Setchell et al., 1998).
Influence on Liver Microsomes
- Research on liver microsomes, which play a critical role in drug metabolism and cholesterol synthesis, indicates that hydroxylation reactions, similar to those involving 7alpha,15-dihydroxydehydroabietic acid, are influenced by various factors such as drug treatments and bile acid levels (Shefer et al., 1968).
Antiviral and Antitumor Properties
- Abietane diterpenoids, which include 7alpha,15-dihydroxydehydroabietic acid, were identified for their inhibitory effects on Epstein-Barr virus, indicating potential antiviral and antitumor applications (Ohtsu et al., 2001).
Cytotoxicity Studies
- Studies on compounds related to 7alpha,15-dihydroxydehydroabietic acid reveal insights into their cytotoxicity, which could be relevant in developing therapeutic agents targeting cancer cells (Barrero et al., 2004).
Enzymatic Reactions and Metabolism
- The compound's structure suggests potential involvement in enzymatic reactions like those catalyzed by oxysterol 7alpha-hydroxylase, impacting cholesterol metabolism and neurosteroid synthesis (Wu et al., 1999).
properties
IUPAC Name |
(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYTGOYQATWBA-XNFNUYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7alpha,15-Dihydroxydehydroabietic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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